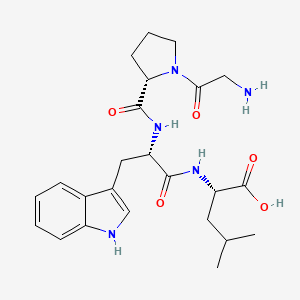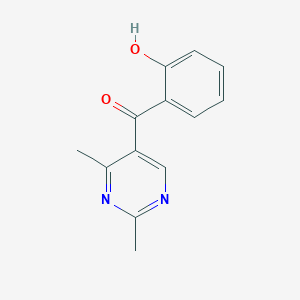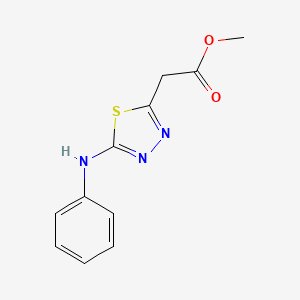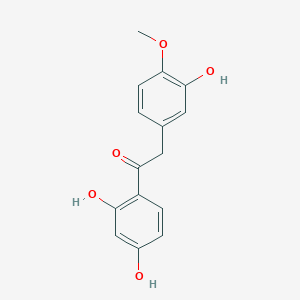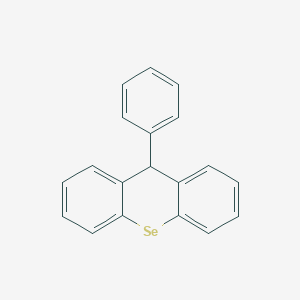
9-Phenyl-9H-selenoxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-9H-selenoxanthene is an organoselenium compound that belongs to the class of selenoxanthenes. These compounds are characterized by a tricyclic structure containing selenium, which imparts unique chemical and physical properties. The presence of selenium in the molecular framework makes these compounds interesting for various applications in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-selenoxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenoxybenzophenone with selenium reagents in the presence of a catalyst. The reaction conditions often include the use of acids or bases to facilitate the cyclization process. For example, the use of aluminum chloride (AlCl3) as a catalyst in the presence of an acid can promote the formation of the selenoxanthene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-9H-selenoxanthene can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or selenoxanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Phenyl-9H-selenoxanthene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.
Mechanism of Action
The mechanism of action of 9-Phenyl-9H-selenoxanthene involves its interaction with molecular targets through redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to participate in various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, influencing cellular processes such as oxidative stress response and signal transduction.
Comparison with Similar Compounds
9-Phenyl-9H-xanthene: Similar structure but contains oxygen instead of selenium.
9-Phenyl-9H-thioxanthene: Contains sulfur instead of selenium.
9-Phenyl-9H-carbazole: Contains nitrogen instead of selenium.
Comparison:
Uniqueness: The presence of selenium in 9-Phenyl-9H-selenoxanthene imparts unique redox properties that are not present in its oxygen, sulfur, or nitrogen analogs. This makes it particularly useful in applications requiring redox activity, such as antioxidant research and catalysis.
Chemical Properties: The chemical reactivity of this compound differs from its analogs due to the distinct electronic properties of selenium compared to oxygen, sulfur, and nitrogen.
Properties
CAS No. |
30673-29-1 |
|---|---|
Molecular Formula |
C19H14Se |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
9-phenyl-9H-selenoxanthene |
InChI |
InChI=1S/C19H14Se/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19H |
InChI Key |
WPCYNRHOLIBAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3[Se]C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


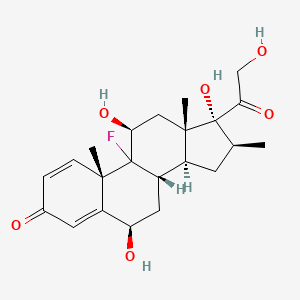

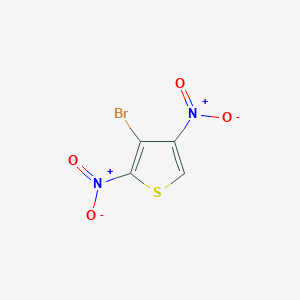
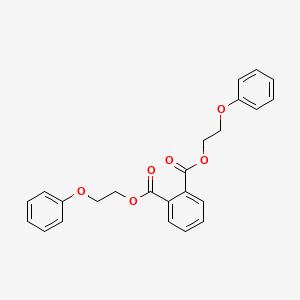
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
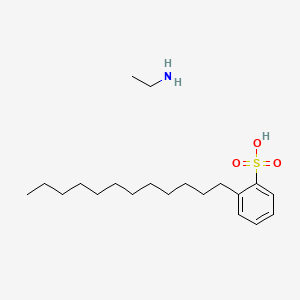

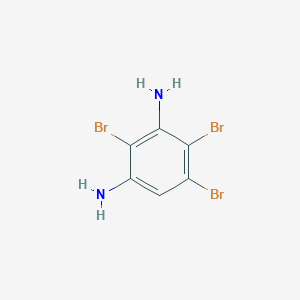

![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
